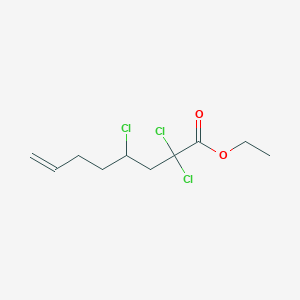
Ethyl 2,2,4-trichlorooct-7-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2,4-trichlorooct-7-enoate is an organic compound with the molecular formula C10H15Cl3O2. It is a chlorinated ester that features a double bond in its structure, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,4-trichlorooct-7-enoate typically involves the chlorination of ethyl oct-7-enoate. The process begins with the addition of chlorine to the double bond of ethyl oct-7-enoate, followed by further chlorination at the 2 and 4 positions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination reactions are monitored closely to prevent over-chlorination and to maintain the desired product specifications .
化学反応の分析
Types of Reactions
Ethyl 2,2,4-trichlorooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorinated compound into less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Dechlorinated alkanes or alkenes.
Substitution: Various substituted esters depending on the nucleophile used
科学的研究の応用
Ethyl 2,2,4-trichlorooct-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of ethyl 2,2,4-trichlorooct-7-enoate involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular function and biochemical pathways .
類似化合物との比較
Similar Compounds
Ethyl 2,2,4-trichlorobutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2,2,4-trichloropentanoate: Similar structure with a five-carbon chain.
Ethyl 2,2,4-trichlorohexanoate: Similar structure with a six-carbon chain
Uniqueness
Ethyl 2,2,4-trichlorooct-7-enoate is unique due to its longer carbon chain and the presence of a double bond, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the production of more complex molecules .
特性
CAS番号 |
596796-52-0 |
|---|---|
分子式 |
C10H15Cl3O2 |
分子量 |
273.6 g/mol |
IUPAC名 |
ethyl 2,2,4-trichlorooct-7-enoate |
InChI |
InChI=1S/C10H15Cl3O2/c1-3-5-6-8(11)7-10(12,13)9(14)15-4-2/h3,8H,1,4-7H2,2H3 |
InChIキー |
XSKJQBCTEZQVRR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC(CCC=C)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


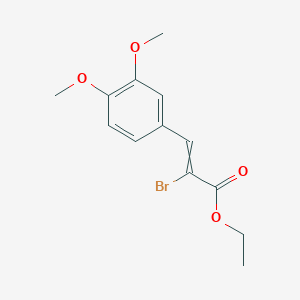
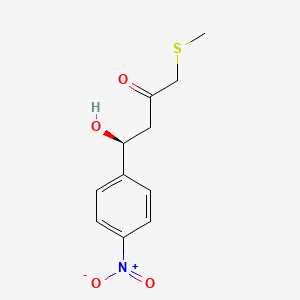
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
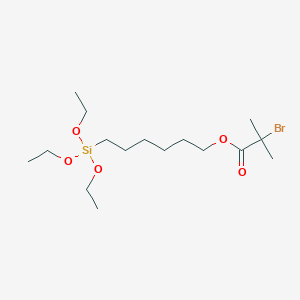
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)

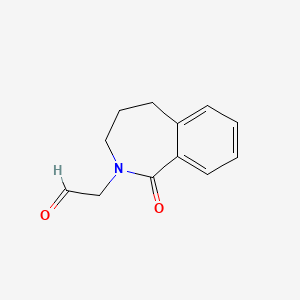
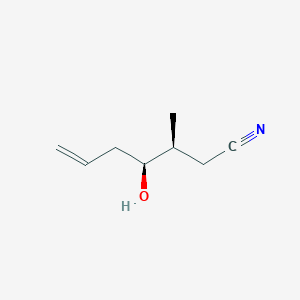
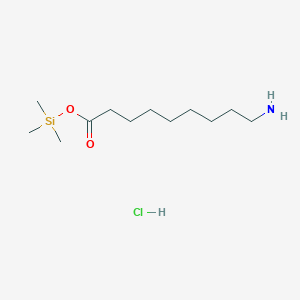
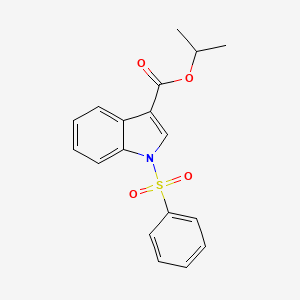
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
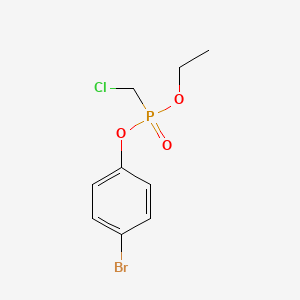
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
